![molecular formula C25H38NOP B5126960 N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine, also known as BMS-986168, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the immune system. BMS-986168 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mecanismo De Acción
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine works by selectively inhibiting the activity of TYK2, which is a key mediator of cytokine signaling. Cytokines are small proteins that play a critical role in the immune system by regulating cell growth, differentiation, and function. Dysregulation of cytokine signaling can lead to the development of autoimmune diseases. By inhibiting TYK2, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine blocks the downstream signaling of cytokines and reduces inflammation.
Biochemical and Physiological Effects
In preclinical studies, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been shown to effectively reduce inflammation and disease activity in models of autoimmune diseases. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has demonstrated good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine is its selectivity for TYK2, which reduces the risk of off-target effects. The compound has also demonstrated good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine. One area of interest is the development of combination therapies that target multiple cytokine pathways. Another potential direction is the evaluation of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine in clinical trials.
Métodos De Síntesis
The synthesis of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final compound. The exact details of the synthesis method are proprietary, but it has been reported that the process involves the use of high-pressure hydrogenation and chromatographic purification.
Aplicaciones Científicas De Investigación
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce disease activity. The compound has also been evaluated in models of graft-versus-host disease and has shown potential as a therapeutic agent in this setting.
Propiedades
IUPAC Name |
N-[3-bis(4-methylphenyl)phosphorylpropyl]-N-butylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NOP/c1-5-7-18-26(19-8-6-2)20-9-21-28(27,24-14-10-22(3)11-15-24)25-16-12-23(4)13-17-25/h10-17H,5-9,18-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGNKXIVRTTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Bis(4-methylphenyl)phosphinoylpropyl]dibutyl-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.